BAPTA-tetracesium Salt
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Overview
Description
BAPTA-tetracesium Salt: is a highly selective calcium chelator that is cell-impermeant. It is known for its ability to control extracellular calcium levels with high specificity for calcium ions over magnesium ions. This compound is more selective for calcium ions than other chelators like ethylenediaminetetraacetic acid and ethylene glycol tetraacetic acid, and its metal binding is less sensitive to pH changes .
Mechanism of Action
Target of Action
BAPTA-Tetracesium Salt is a cell-impermeant chelator . Its primary target is extracellular calcium (Ca2+) . It is highly selective for Ca2+ over magnesium (Mg2+), making it an effective tool for controlling the level of extracellular Ca2+ .
Mode of Action
This compound interacts with its target by chelating or binding to Ca2+ ions . This interaction is highly selective, and the metal binding of this compound is less sensitive to pH . This means that it can effectively control the level of extracellular Ca2+ under various pH conditions.
Biochemical Pathways
The chelation of Ca2+ by this compound can affect various biochemical pathways that are regulated by Ca2+. For instance, it has been found to inhibit PFKFB3, thereby impeding mTORC1-driven Mcl-1 translation . This inhibition of PFKFB3 is a previously unknown effect of this compound .
Pharmacokinetics
As a cell-impermeant chelator, this compound primarily acts on the extracellular environment
Result of Action
The chelation of Ca2+ by this compound can lead to a decrease in extracellular Ca2+ levels . This can have various molecular and cellular effects, depending on the specific roles of Ca2+ in the cells being studied. For example, in hematological cancer cell lines, this compound has been found to induce apoptosis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its chelation of Ca2+ is less sensitive to pH, which means it can effectively control extracellular Ca2+ levels under various pH conditions . .
Biochemical Analysis
Biochemical Properties
BAPTA-Tetracesium Salt plays a significant role in biochemical reactions due to its ability to chelate calcium ions . It interacts with calcium ions in the extracellular environment, effectively controlling their levels . This interaction is highly selective, with this compound showing a greater affinity for calcium ions over magnesium ions .
Cellular Effects
The ability of this compound to control extracellular calcium levels has profound effects on various types of cells and cellular processes . Calcium ions play a crucial role in cell signaling pathways, gene expression, and cellular metabolism . By controlling the concentration of calcium ions, this compound can influence these cellular functions .
Molecular Mechanism
This compound exerts its effects at the molecular level through its binding interactions with calcium ions . As a chelator, it forms a complex with calcium ions, effectively reducing their availability for participation in biochemical reactions . This can lead to changes in gene expression and enzyme activity, as many of these processes are regulated by calcium ions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This is largely due to its role in controlling calcium levels, which can influence long-term cellular functions . Information on the product’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . Studies have shown that it can have threshold effects, with certain dosages required to effectively control calcium levels . At high doses, it may have toxic or adverse effects .
Metabolic Pathways
This compound is involved in metabolic pathways related to calcium homeostasis . It interacts with calcium ions, effectively influencing metabolic flux and metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . Its distribution is largely determined by its interactions with calcium ions, which can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with calcium ions . These interactions can direct it to specific compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BAPTA-tetracesium Salt involves the reaction of BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N’,N’-tetraacetic acid) with cesium hydroxide. The reaction typically occurs in an aqueous medium, where BAPTA is dissolved and then neutralized with cesium hydroxide to form the tetracesium salt. The reaction conditions include maintaining a controlled pH and temperature to ensure the complete formation of the salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled environments to ensure the consistency and quality of the final product. The production process may also include purification steps such as recrystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: BAPTA-tetracesium Salt
Properties
IUPAC Name |
tetracesium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]phenoxy]ethoxy]-N-(carboxylatomethyl)anilino]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O10.4Cs/c25-19(26)11-23(12-20(27)28)15-5-1-3-7-17(15)33-9-10-34-18-8-4-2-6-16(18)24(13-21(29)30)14-22(31)32;;;;/h1-8H,9-14H2,(H,25,26)(H,27,28)(H,29,30)(H,31,32);;;;/q;4*+1/p-4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLDZIKGGMGELCS-UHFFFAOYSA-J |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N(CC(=O)[O-])CC(=O)[O-])OCCOC2=CC=CC=C2N(CC(=O)[O-])CC(=O)[O-].[Cs+].[Cs+].[Cs+].[Cs+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cs4N2O10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20747081 |
Source
|
Record name | Tetracaesium 2,2',2'',2'''-[ethane-1,2-diylbis(oxy-2,1-phenylenenitrilo)]tetraacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20747081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1004.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
480436-84-8 |
Source
|
Record name | Tetracaesium 2,2',2'',2'''-[ethane-1,2-diylbis(oxy-2,1-phenylenenitrilo)]tetraacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20747081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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